N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide
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Overview
Description
N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyridazinyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of the pyridazinyl and imidazole rings, followed by the introduction of the trifluoromethyl group and the carbamoyl moiety. Common reagents used in these reactions include trifluoromethylating agents, carbamoyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridazinyl and imidazole rings can participate in hydrogen bonding and other interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide:
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound has a similar trifluoromethyl group but differs in its overall structure and applications.
N-methyl-N-(4-trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but has a simpler structure and different reactivity.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group, a pyridazinyl group, and an imidazole ring. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-1-[6-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]sulfanylpyridazin-3-yl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2S/c1-23-18(30)14-9-28(11-25-14)15-6-7-17(27-26-15)31-10-16(29)24-8-12-2-4-13(5-3-12)19(20,21)22/h2-7,9,11H,8,10H2,1H3,(H,23,30)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLQSMDAGDDMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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